3-(4-Methoxyphenyl)imidazolidine-2,4-dione
Overview
Description
3-(4-Methoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound with a five-membered ring structure containing nitrogen and oxygen atoms. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-methoxybenzaldehyde with glycine, followed by cyclization. One common method is the Knoevenagel condensation, where 4-methoxybenzaldehyde reacts with glycine in the presence of a base to form an intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various imidazolidine derivatives with different functional groups, which can be further utilized in medicinal chemistry and organic synthesis .
Scientific Research Applications
3-(4-Methoxyphenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its anticonvulsant and anti-inflammatory effects, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its binding to voltage-gated sodium channels, inhibiting their activity and reducing neuronal excitability . The compound’s anti-inflammatory effects are linked to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Similar in structure but contains a sulfur atom instead of oxygen.
Hydantoin: A related compound with similar pharmacological properties.
Imidazolidine-2-thione: Contains a sulfur atom in place of one of the oxygen atoms in the imidazolidine ring.
Uniqueness
3-(4-Methoxyphenyl)imidazolidine-2,4-dione is unique due to its methoxyphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other imidazolidine derivatives and valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(4-methoxyphenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-8-4-2-7(3-5-8)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPYRWYJHGWZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509853 | |
Record name | 3-(4-Methoxyphenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62101-55-7 | |
Record name | 3-(4-Methoxyphenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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